Diethyl (hydroxymethyl){4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl}propanedioate
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Overview
Description
1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE is a complex organic compound that features a combination of functional groups, including a pyridine ring, a piperidine ring, and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine-Piperidine Intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridine-piperidine intermediate.
Addition of the Butynyl Group: The butynyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Final Compound: The final step involves the esterification of the intermediate with diethyl malonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The butynyl group can be reduced to form a butyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE involves its interaction with specific molecular targets. The pyridine and piperidine rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The butynyl group may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-2-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-4-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The unique combination of functional groups in 1,3-DIETHYL 2-(HYDROXYMETHYL)-2-{4-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]BUT-2-YN-1-YL}PROPANEDIOATE provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H30N2O5 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
diethyl 2-(hydroxymethyl)-2-[4-(2-pyridin-3-ylpiperidin-1-yl)but-2-ynyl]propanedioate |
InChI |
InChI=1S/C22H30N2O5/c1-3-28-20(26)22(17-25,21(27)29-4-2)12-6-8-15-24-14-7-5-11-19(24)18-10-9-13-23-16-18/h9-10,13,16,19,25H,3-5,7,11-12,14-15,17H2,1-2H3 |
InChI Key |
YRLZARYOUVERIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC#CCN1CCCCC1C2=CN=CC=C2)(CO)C(=O)OCC |
Origin of Product |
United States |
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